molecular formula C16H23N3O4 B2874125 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid CAS No. 502133-49-5

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid

Cat. No.: B2874125
CAS No.: 502133-49-5
M. Wt: 321.377
InChI Key: VNNVAWDHPDFXLR-UHFFFAOYSA-N
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Description

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing unwanted reactions with other functional groups. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of boc-protected amino acids in peptide synthesis suggests that this compound could play a role in the synthesis of proteins and peptides .

Pharmacokinetics

The boc group’s presence may influence these properties by increasing the compound’s stability and preventing premature reactions with other substances in the body .

Result of Action

The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for more controlled and precise reactions . This can lead to the production of specific peptides with fewer side reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the Boc group are dependent on the pH of the environment, with the addition occurring under basic conditions and removal under acidic conditions . Additionally, the compound’s stability and reactivity can be influenced by temperature and the presence of other reactive substances .

Properties

CAS No.

502133-49-5

Molecular Formula

C16H23N3O4

Molecular Weight

321.377

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21)

InChI Key

VNNVAWDHPDFXLR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O

solubility

not available

Origin of Product

United States

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